molecular formula C9H12O2 B12692410 2-Methoxy-4,6-dimethylphenol CAS No. 2896-66-4

2-Methoxy-4,6-dimethylphenol

Cat. No.: B12692410
CAS No.: 2896-66-4
M. Wt: 152.19 g/mol
InChI Key: KEBGFIIPHINZFS-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylphenol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenol, characterized by the presence of methoxy and dimethyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-dimethylphenol typically involves the methylation of 2,4-xylenol. This process can be achieved through the reaction of 2,4-xylenol with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-4,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethylphenol involves its interaction with specific molecular targets. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s methoxy and dimethyl groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    2-Methoxy-4-methylphenol:

    4-Methyl-2,6-dimethoxyphenol: This compound has additional methoxy groups, which can influence its chemical properties and reactivity.

Uniqueness: 2-Methoxy-4,6-dimethylphenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of methoxy and dimethyl groups makes it a valuable compound for various applications.

Properties

CAS No.

2896-66-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-methoxy-4,6-dimethylphenol

InChI

InChI=1S/C9H12O2/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5,10H,1-3H3

InChI Key

KEBGFIIPHINZFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)C

Origin of Product

United States

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